![molecular formula C21H18N2O3 B2590790 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-84-2](/img/structure/B2590790.png)
2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as EPCP, and it is a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring. EPCP has a unique chemical structure that makes it an interesting compound for scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Chromeno[2,3-d]pyrimidines are a class of compounds with a wide range of bioactivities and are increasingly present in drugs . They are structurally diverse and have been synthesized through various methods, including multicomponent reactions (MCRs). These compounds are particularly interesting due to their potential biological activity and adaptability as synthons in chemical synthesis .
Biological Activity and Drug Design
The chromeno[2,3-d]pyrimidine derivatives have been explored for their biological activities. For instance, derivatives fused with the indole moiety have shown potent biological activities, including Acetyl CoA inhibitory activity and anti-inflammatory activity against MMP-2 and MMP-9 . These findings highlight the therapeutic potential of these compounds in drug design and development.
Anticancer Properties
Some chromeno[2,3-d]pyrimidine derivatives have been identified as novel PARP-1 inhibitors, which are involved in DNA repair damage. These inhibitors can be used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . This application is particularly significant in the development of new anticancer therapies.
CDK2 Inhibition for Cancer Treatment
Another application is the discovery of chromeno[2,3-d]pyrimidine derivatives as novel CDK2 inhibitors. CDK2 is a target for cancer treatment that affects tumor cells selectively. Compounds with this scaffold have shown significant inhibitory activity against CDK2, making them promising candidates for cancer therapy .
Pharmacological Activities
Chromeno[2,3-d]pyrimidine derivatives exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, antihypertensive, antiviral, antidiabetic, antioxidant, and anticancer activities . This broad spectrum of activities makes them valuable for further pharmacological research and potential therapeutic applications.
Corrosion Inhibition
Interestingly, pyrimidine derivatives have also been used as green inhibitors to control steel corrosion effectively in various acidic solutions. This application extends the utility of these compounds beyond the pharmaceutical field, demonstrating their versatility in industrial applications .
properties
IUPAC Name |
2-ethyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-17-22-20-18(19(24)15-10-6-7-11-16(15)26-20)21(25)23(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMNAPQIWVNYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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